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Compound Name: (R)-ONO-2952

Cat. No.: B10829530 Get Quote

Technical Support Center: (R)-ONO-2952 Clinical
Trials
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with (R)-ONO-
2952, with a specific focus on controlling for the placebo effect in clinical trials.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (R)-ONO-2952?

A1: (R)-ONO-2952 is a selective antagonist of the Translocator Protein (18 kDa) (TSPO).

TSPO is located on the outer mitochondrial membrane of cells, with notable expression in glial

cells within the central nervous system. It is understood to play a role in neurosteroid synthesis

and has been implicated in the response to stress and neuroinflammation. By antagonizing

TSPO, (R)-ONO-2952 is thought to modulate these pathways.

Q2: Why is controlling for the placebo effect particularly challenging in trials for conditions like

Irritable Bowel Syndrome (IBS)?

A2: The placebo effect is often pronounced in clinical trials for conditions with subjective and

fluctuating symptoms, such as IBS. Several factors contribute to this, including patient

expectations, the therapeutic environment of a clinical trial, and the natural waxing and waning
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of the condition. This can make it difficult to discern the true pharmacological effect of an

investigational drug like (R)-ONO-2952 from the perceived benefits of the placebo.

Q3: What were the key findings from the Phase 2 clinical trial of (R)-ONO-2952 in patients with

diarrhea-predominant IBS (IBS-D)?

A3: In an exploratory Phase 2, randomized, double-blind, placebo-controlled study

(NCT01844180), (R)-ONO-2952 was evaluated for efficacy and safety in female subjects with

IBS-D. While improvements in IBS symptoms were observed with (R)-ONO-2952 compared to

placebo, these differences did not achieve statistical significance for the co-primary endpoints:

change from baseline in abdominal pain, stool consistency, and stool frequency.[1] The 60 mg

dose showed the largest improvement.[1] The drug was reported to be well-tolerated with a

safety profile similar to placebo.[1]

Q4: How can we interpret non-significant results in a placebo-controlled trial?

A4: Non-significant results in a well-designed placebo-controlled trial can have several

interpretations. It could indicate that the drug is not effective for the condition being studied at

the doses tested. Alternatively, a high placebo response rate in the control group can mask a

true drug effect. Further analysis of the data, including per-protocol analyses and assessment

of different patient subgroups, may provide additional insights. It is also possible that the

chosen endpoints were not sensitive enough to detect a true effect.

Troubleshooting Guides
Issue: High variability in placebo response across
different trial sites.
Possible Cause:

Differences in patient-investigator interactions.

Variations in patient expectations.

Inconsistencies in data collection and patient reporting.

Suggested Solutions:
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Standardized Training: Implement a rigorous and standardized training program for all site

staff to ensure consistent communication with participants about the trial, the investigational

drug, and the placebo.

Centralized Monitoring: Employ centralized monitoring of key performance indicators related

to placebo response to identify outlier sites early on.

Patient Education: Provide all participants with standardized educational materials about the

placebo effect and the importance of accurate symptom reporting.

Issue: Potential for unblinding due to perceived side
effects (or lack thereof).
Possible Cause:

The active drug has a distinct side effect profile that is not mimicked by the placebo.

The placebo is not adequately matched to the active drug in appearance, taste, or mode of

administration.

Suggested Solutions:

Active Placebo: If the active drug has noticeable but benign side effects (e.g., dry mouth),

consider using an active placebo that induces similar effects to maintain the blind.

Blinding Assessment: Incorporate a formal assessment of blinding at the end of the study by

asking both the investigator and the participant to guess the treatment allocation and their

reasons. This can help to quantify the extent of unblinding and its potential impact on the

results.

Identical Formulations: Ensure that the placebo is identical to the active drug in terms of size,

shape, color, taste, and packaging.[2][3]

Data Presentation
The following tables present illustrative data based on the publicly available qualitative results

of the Phase 2 clinical trial of (R)-ONO-2952 in IBS-D (NCT01844180). It is important to note
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that the specific quantitative data from this trial have not been publicly released. The tables are

intended to demonstrate how such data would be structured.

Table 1: Change from Baseline in Co-Primary Efficacy Endpoints at Week 4 (Illustrative Data)

Endpoint Placebo (n≈67)
(R)-ONO-2952 20
mg (n≈67)

(R)-ONO-2952 60
mg (n≈66)

Abdominal Pain Score

(0-10 scale)

Mean Change from

Baseline (SD)
-1.5 (2.0) -1.8 (2.2) -2.1 (2.3)

p-value vs. Placebo - >0.05 >0.05

Stool Consistency

(Bristol Stool Scale)

Mean Change from

Baseline (SD)
-0.8 (1.5) -1.0 (1.6) -1.2 (1.7)

p-value vs. Placebo - >0.05 >0.05

Stool Frequency

(Number of Bowel

Movements/Day)

Mean Change from

Baseline (SD)
-0.5 (1.0) -0.6 (1.1) -0.7 (1.2)

p-value vs. Placebo - >0.05 >0.05

Note: Data are hypothetical and for illustrative purposes only, reflecting the reported trend of

non-significant improvements with (R)-ONO-2952 over placebo.

Experimental Protocols
Methodology for a Placebo-Controlled, Double-Blind,
Randomized Clinical Trial for (R)-ONO-2952 in IBS-D
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This protocol is a representative methodology based on the design of the NCT01844180 trial

and general best practices for placebo-controlled studies in IBS-D.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

2. Participant Selection:

Inclusion Criteria: Female patients aged 18-65 years meeting the Rome III criteria for IBS-D.

[1]

Screening Period: A 2-week baseline period to collect symptom data and confirm eligibility.[1]

3. Randomization and Blinding:

Participants are centrally randomized in a 1:1:1 ratio to receive placebo, (R)-ONO-2952 20

mg, or (R)-ONO-2952 60 mg.

Both participants and investigators are blinded to the treatment allocation.

The placebo is manufactured to be identical in appearance, size, shape, color, and

packaging to the active (R)-ONO-2952 capsules.

4. Treatment:

Oral administration of the assigned treatment once daily for a 4-week period.[1]

5. Data Collection:

Participants record daily assessments of abdominal pain, stool consistency (using the Bristol

Stool Form Scale), and stool frequency in an electronic diary.[1]

6. Outcome Measures:

Co-Primary Endpoints: Change from baseline to week 4 in the weekly average of:

Abdominal pain score.
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Stool consistency score.

Stool frequency.[1]

7. Statistical Analysis:

An intent-to-treat (ITT) analysis is performed on all randomized participants who received at

least one dose of the study medication.

A per-protocol (PP) analysis is also conducted on participants who adhere to the protocol.

Analysis of covariance (ANCOVA) is used to compare the change from baseline in the

primary endpoints between each (R)-ONO-2952 dose group and the placebo group, with

baseline values as a covariate.
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TSPO signaling pathway and the antagonistic action of (R)-ONO-2952.
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Click to download full resolution via product page

Workflow of a randomized, double-blind, placebo-controlled clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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